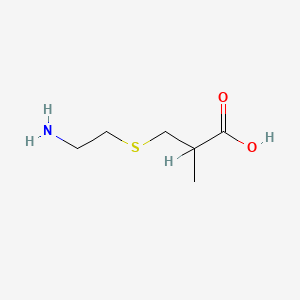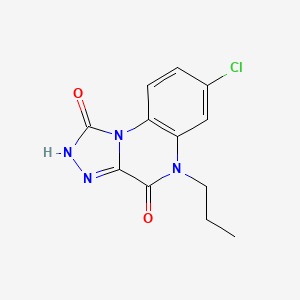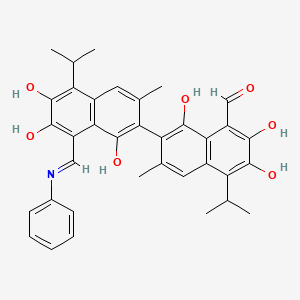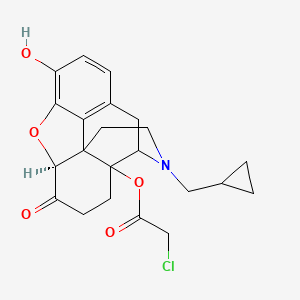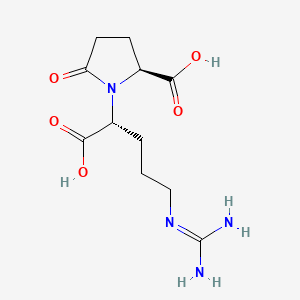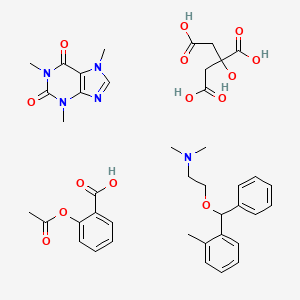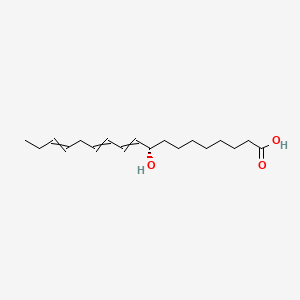
2-(3,5-Dimethoxyphenyl)-5,6,7,8-tetramethoxy-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-dimethoxyphenyl)-5,6,7,8-tetramethoxy-4H-1-benzopyran-4-one is a methoxyflavone that is flavone substituted by methoxy groups at positions 5, 6, 7, 8, 3' and 5'. It derives from a flavone.
Wissenschaftliche Forschungsanwendungen
Physiological Properties
Nobiletin, a flavonoid found in citrus peels, chemically related to 2-(3,5-Dimethoxyphenyl)-5,6,7,8-tetramethoxy-4H-chromen-4-one, demonstrates various physiological properties. These include anti-inflammatory, anticancer, and antidementia activities. Its molecular structure, which has been crystallized, shows a specific orientation of methoxy groups that contribute to its biological activities (Noguchi et al., 2016).
COX-2 Inhibitory Activity
Research has characterized 2-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-6-methoxy-4H-chromen-4-one as a novel selective COX-2 inhibitor. The study's molecular conformation and binding interactions highlight its potential in COX-2 selectivity, a crucial aspect in reducing inflammation and cancer progression (Rullah et al., 2015).
Molecular Structure and Conformations
The structural study of a related flavone, hymenoxin, provides insights into the molecule's conformational properties. This research reveals how molecular planarity and intermolecular hydrogen bonding can influence the compound's biological activities (Watson et al., 1991).
Phototransformation Studies
Phototransformation studies on similar chromenones have shown regioselective photocyclisation and dealkoxylation. These photoproducts suggest potential applications in photochemical processes and could be relevant in developing new materials or pharmaceuticals (Khanna et al., 2015).
Synthesis and Structural Analysis
Research on the synthesis and structural analysis of related compounds has led to the development of new synthetic routes and a deeper understanding of molecular interactions. These studies are crucial in designing compounds with desired biological activities (Igarashi et al., 2005).
Conductometry Studies
Conductometry studies on chromenone crown ethers have provided valuable insights into their complexation properties. This research is significant in the context of material science and molecular engineering (Gündüz et al., 2006).
Flavonolignoid Research
The discovery of new flavonolignans, such as those isolated from Distemonanthus benthyamianus, has expanded the understanding of these compounds' structural diversity and potential biological applications (Malan et al., 1994).
NMR Spectroscopy Studies
NMR spectroscopy studies have provided essential data for elucidating the structures of related compounds. This is crucial in understanding the compound's properties and potential applications in various scientific fields (Lan et al., 2018).
Eigenschaften
CAS-Nummer |
70460-29-6 |
|---|---|
Produktname |
2-(3,5-Dimethoxyphenyl)-5,6,7,8-tetramethoxy-4H-chromen-4-one |
Molekularformel |
C21H22O8 |
Molekulargewicht |
402.4 g/mol |
IUPAC-Name |
2-(3,5-dimethoxyphenyl)-5,6,7,8-tetramethoxychromen-4-one |
InChI |
InChI=1S/C21H22O8/c1-23-12-7-11(8-13(9-12)24-2)15-10-14(22)16-17(25-3)19(26-4)21(28-6)20(27-5)18(16)29-15/h7-10H,1-6H3 |
InChI-Schlüssel |
ADBLJUDPXDJMMK-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)C2=CC(=O)C3=C(O2)C(=C(C(=C3OC)OC)OC)OC)OC |
Kanonische SMILES |
COC1=CC(=CC(=C1)C2=CC(=O)C3=C(O2)C(=C(C(=C3OC)OC)OC)OC)OC |
Andere CAS-Nummern |
70460-29-6 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



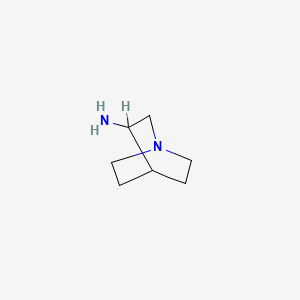
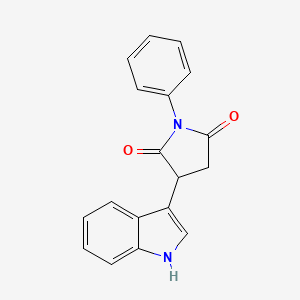

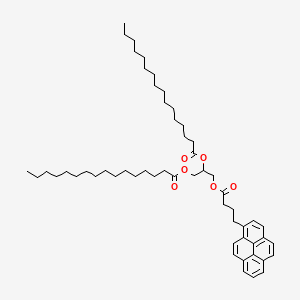
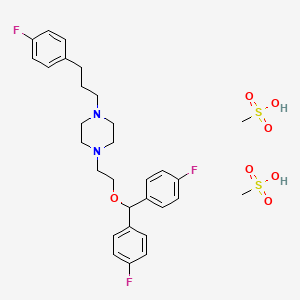
![Methyl 2,11-bis[(ethylsulfanyl)methyl]-15-hydroxy-8-methyl-5,6,7,8-tetrahydro-13H-5,8-epoxy-4b,8a,14-triazadibenzo[b,h]cycloocta[1,2,3,4-jkl]cyclopenta[e]-as-indacene-7-carboperoxoate](/img/structure/B1202710.png)
